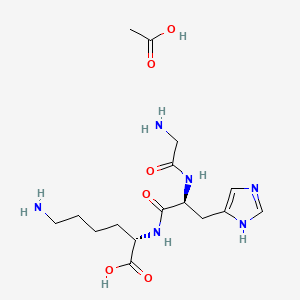
Methyl 2-(3-amino-4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3-amino-4-methoxyphenyl)acetate” is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is also known as "methylaminomethoxyphenylacetate BD-0715 (3-amino-4-methoxy-phenyl)-acetic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-amino-4-methoxyphenyl)acetate” is represented by the linear formula C10H13NO3 . The InChI code for this compound is 1S/C10H13NO3/c1-13-9-4-3-7 (5-8 (9)11)6-10 (12)14-2/h3-5H,6,11H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-4-methoxyphenyl)acetate” has a molecular weight of 195.22 g/mol . It is a liquid at room temperature . The boiling point is 140°C at 0.3 mBar .科学的研究の応用
Chemical Synthesis and Antibiotic Applications
Methyl 2-(3-amino-4-methoxyphenyl)acetate is utilized in the synthesis of complex chemical structures, particularly in the pharmaceutical industry. For instance, it is involved in the practical preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a key component in the fourth generation of cephem antibiotics (Tatsuta et al., 1994). These antibiotics are significant for their broad spectrum of activity and resistance to beta-lactamase enzymes.
Organic Synthesis and Structural Studies
The compound has applications in organic synthesis, providing insight into molecular structures and behaviors. For example, it plays a role in the study of monofluorinated small molecules, which are important for understanding molecular conformation and interactions (Burns & Hagaman, 1993). Similarly, its derivatives, like methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, have been studied for their tendency to crystallize in chiral space groups, contributing to our understanding of crystallography and molecular geometry (Palusiak et al., 2004).
Pharmaceutical Intermediates and Synthesis
This compound is also used in the synthesis of pharmaceutical intermediates. For example, it is involved in the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins and play a role in pharmaceutical research (Shimohigashi, Lee, & Izumiya, 1976). Additionally, it has been used in the synthesis of methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates, which are important for the development of novel pharmacological compounds (Percino & Hernández, 2007).
Catalysis and Green Chemistry
In recent research, derivatives of Methyl 2-(3-amino-4-methoxyphenyl)acetate have been used in green chemistry applications. A study demonstrates its use in the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, emphasizing the importance of sustainable and efficient synthesis methods in modern chemistry (Zolfigol et al., 2013).
Safety And Hazards
“Methyl 2-(3-amino-4-methoxyphenyl)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
methyl 2-(3-amino-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWJSXYAZPBWQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629359 |
Source


|
| Record name | Methyl (3-amino-4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-methoxyphenyl)acetate | |
CAS RN |
63304-82-5 |
Source


|
| Record name | Methyl 3-amino-4-methoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63304-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3-amino-4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)